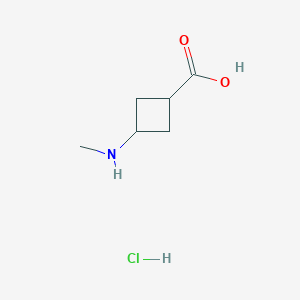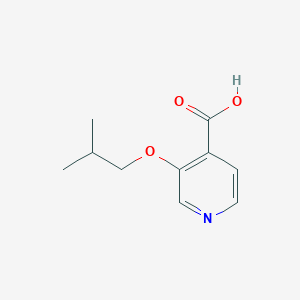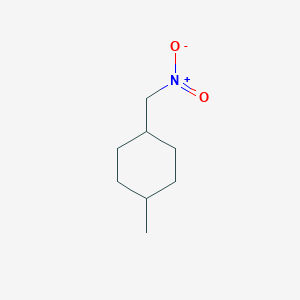![molecular formula C19H13N3O2S B2998677 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 377049-84-8](/img/structure/B2998677.png)
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile, also known as BDTA, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. BDTA is a highly specific inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and differentiation, apoptosis, and DNA repair.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Bhale et al. (2018) focused on the synthesis of derivatives of this compound, including (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1Hindole- 3-carbonyl)-3-(methylthio) acrylonitrile. These compounds exhibited good anti-tumor activities against breast carcinoma cell lines, along with antioxidant and anti-inflammatory properties (Bhale et al., 2018).
Structural and Chemical Analysis
- Tammisetti et al. (2018) investigated the Z/E-Isomerism of similar compounds, including crystal structures and intermolecular interactions. Their research provides insights into the stability and molecular configurations of these acrylonitriles (Tammisetti et al., 2018).
Cytotoxic and Antibacterial Activities
- Research by Sączewski et al. (2008) explored the structure-activity relationships of heteroaryl-acrylonitriles, including those similar to the compound . These studies found significant antibacterial and cytotoxic activities, highlighting the potential medical applications of these compounds (Sączewski et al., 2008).
Tubulin Inhibitors
- A study by Carta et al. (2011) identified a series of acrylonitriles as potent tubulin inhibitors, showcasing their potential use in cancer treatment. These compounds affect cell cycle distribution, indicating their significance in cell proliferation and apoptosis (Carta et al., 2011).
Antioxidant and Molecular Docking Studies
- Ahamed et al. (2020) synthesized a related compound and conducted in vitro antioxidant studies. Their research also included in silico molecular docking investigations, providing insights into the potential biochemical interactions of these acrylonitriles (Ahamed et al., 2020).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c20-9-14(10-21-15-6-7-17-18(8-15)24-12-23-17)19-22-16(11-25-19)13-4-2-1-3-5-13/h1-8,10-11,21H,12H2/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIKGGXQZQSSBR-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)
![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2998595.png)






![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2998607.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2998608.png)
![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/no-structure.png)


